![molecular formula C11H24N2O2 B1438037 tert-butyl N-[2-(butylamino)ethyl]carbamate CAS No. 1003707-56-9](/img/structure/B1438037.png)
tert-butyl N-[2-(butylamino)ethyl]carbamate
Overview
Description
Tert-butyl N-[2-(butylamino)ethyl]carbamate is a chemical compound with the CAS Number: 1003707-56-9 . It has a molecular weight of 216.32 . The IUPAC name for this compound is tert-butyl 2-(butylamino)ethylcarbamate .
Molecular Structure Analysis
The InChI code for tert-butyl N-[2-(butylamino)ethyl]carbamate is 1S/C11H24N2O2/c1-5-6-7-12-8-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.32 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Biodegradation and Fate in Environment
- Studies on ETBE and MTBE have shown that these compounds can be biodegraded in soil and groundwater under aerobic conditions by specific microorganisms. These microorganisms degrade ETBE and MTBE to form intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). The presence of co-contaminants can either inhibit or enhance the biodegradation process of these compounds (Thornton et al., 2020). Similar mechanisms might be relevant to tert-butyl N-[2-(butylamino)ethyl]carbamate, depending on its chemical structure and environmental persistence.
Environmental Impact and Remediation
- Research on MTBE's environmental impact indicates its presence as a contaminant in water bodies due to its widespread use as a gasoline additive. Adsorption has been identified as a viable method for removing MTBE from water, utilizing various adsorbents like activated carbon, minerals, and resins. Understanding MTBE's adsorption can be instrumental in developing remediation strategies for related compounds (Vakili et al., 2017).
Industrial Applications
- The synthesis and industrial applications of related ether compounds have been explored, with a focus on their role as gasoline additives to improve fuel performance and reduce emissions. This includes the catalytic synthesis of MTBE, highlighting the search for efficient production methods and catalysts, which might also be applicable to the synthesis of tert-butyl N-[2-(butylamino)ethyl]carbamate for potential industrial applications (Pulyalina et al., 2020).
Mechanism of Action
Target of Action
Similar compounds are often used as cross-linking reagents in various organic syntheses .
Mode of Action
It is known that such compounds can interact with their targets to form covalent bonds, thereby altering the target’s function .
Biochemical Pathways
Given its potential role as a cross-linking reagent, it may be involved in modifying various biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of tert-butyl N-[2-(butylamino)ethyl]carbamate’s action would depend on the specific targets it interacts with. As a cross-linking reagent, it could potentially alter the structure and function of these targets, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of tert-butyl N-[2-(butylamino)ethyl]carbamate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target molecules .
properties
IUPAC Name |
tert-butyl N-[2-(butylamino)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-12-8-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDAGCKOGBYXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662945 | |
Record name | tert-Butyl [2-(butylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003707-56-9 | |
Record name | tert-Butyl [2-(butylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.